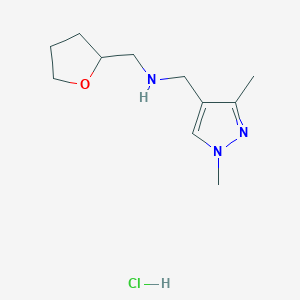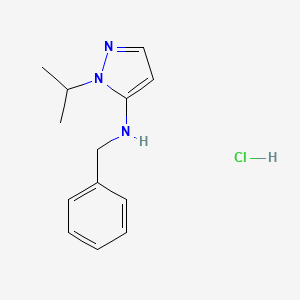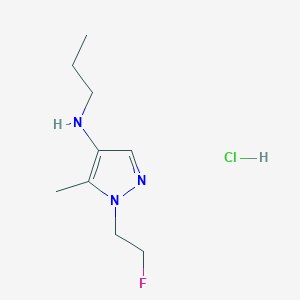
2-bromo-N-butylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-butylpropanamide is an organic compound with the molecular formula C7H14BrNO It is a brominated amide, which means it contains both a bromine atom and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-butylpropanamide can be synthesized through several methods. One common approach involves the bromination of N-butylpropanamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-butylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol, heated under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of N-butylpropanamide derivatives.
Elimination: Formation of alkenes such as butene.
Reduction: Formation of N-butylpropylamine.
Scientific Research Applications
2-Bromo-N-butylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-butylpropanamide depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound loses a molecule of hydrogen bromide (HBr) to form an alkene. The reduction of the amide group involves the transfer of electrons from the reducing agent to the carbonyl carbon, converting it to an amine.
Comparison with Similar Compounds
2-Bromo-N-butylpropanamide can be compared with other brominated amides and related compounds:
2-Bromo-N-(tert-butyl)propanamide: Similar structure but with a tert-butyl group instead of a butyl group.
2-Bromo-2-methylpropanamide: Contains a methyl group at the 2-position instead of a butyl group.
N-Butylpropanamide: Lacks the bromine atom, making it less reactive in certain substitution and elimination reactions.
These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H14BrNO |
|---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
2-bromo-N-butylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-3-4-5-9-7(10)6(2)8/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
BETBSAMQQJPHJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12224044.png)

![Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12224079.png)

![6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B12224085.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12224089.png)
![5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12224099.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224102.png)
![3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B12224107.png)



![2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B12224123.png)
